molecular formula C20H31N3O6 B2884592 Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate CAS No. 2007915-96-8

Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate

Cat. No. B2884592
CAS RN: 2007915-96-8
M. Wt: 409.483
InChI Key: TUHVMPYFKAHZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of imidazo[4,5-c]pyridine, which is a type of heterocyclic aromatic organic compound . The “Di-tert-butyl” indicates the presence of two tert-butyl groups, and “2-(2-ethoxy-2-oxoethyl)” suggests an ethoxy group attached to a carbonyl group .


Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the ethoxy and carbonyl groups could make it reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Biological Activity Modulators

Imidazo[4,5-c]pyridine derivatives have been found to play a crucial role in numerous disease conditions . They have been evaluated as GABA A receptor positive allosteric modulators , which could have implications in the treatment of neurological disorders.

Proton Pump Inhibitors

These compounds have also been found to act as proton pump inhibitors . This could make them useful in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Aromatase Inhibitors

Imidazo[4,5-c]pyridine derivatives have been evaluated as aromatase inhibitors . This could potentially make them useful in the treatment of estrogen-sensitive cancers, such as certain types of breast cancer.

Anti-Inflammatory Agents

These compounds have been developed as NSAIDs , which could make them useful in the treatment of various inflammatory conditions.

Antibacterial Agents

Imidazo[4,5-c]pyridine derivatives have been investigated for their antibacterial properties . This could potentially make them useful in the treatment of bacterial infections.

Antifungal Agents

Research has also been conducted into the antifungal properties of these compounds . This could potentially make them useful in the treatment of fungal infections.

Anti-Cancer Drugs

These compounds have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This could potentially make them useful in the treatment of various types of cancer.

Emitters for Confocal Microscopy and Imaging

Imidazo[4,5-c]pyridine derivatives have been reported in different technological applications, such as emitters for confocal microscopy and imaging . This could potentially make them useful in biomedical imaging and diagnostics.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many imidazo[4,5-c]pyridine derivatives exhibit biological activity, so this compound could potentially have applications in medicinal chemistry .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

ditert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O6/c1-8-27-16(24)11-15-21-13-9-10-22(17(25)28-19(2,3)4)12-14(13)23(15)18(26)29-20(5,6)7/h8-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHVMPYFKAHZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1C(=O)OC(C)(C)C)CN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate

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